

A Spectroscopic Showdown: Differentiating Isomers of Bromo-methyl-pyridin-4-amine

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Compound of Interest

Compound Name: 2-Bromo-5-methylpyridin-4-amine

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For researchers and professionals in drug development, the precise identification of isomeric structures is a critical step. Positional isomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a detailed spectroscopic comparison of **2-Bromo-5-methylpyridin-4-amine** and two of its positional isomers: 2-Bromo-3-methylpyridin-4-amine and 3-Bromo-5-methylpyridin-4-amine. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can elucidate the unique structural fingerprints of each molecule.

At a Glance: Key Spectroscopic Differentiators

The primary distinctions between these isomers lie in the patterns of their ^1H NMR spectra, the chemical shifts in their ^{13}C NMR spectra, and characteristic vibrations in their IR spectra. While mass spectrometry will show identical molecular weights, the fragmentation patterns can sometimes offer clues to the substitution pattern.

Comparative Spectroscopic Data

The following tables summarize the experimental and predicted spectroscopic data for the three isomers. It is important to note that where direct experimental data for the isomers is not readily available, predictions are made based on established substituent effects on the pyridine ring, drawing from data on analogous compounds.

Table 1: ^1H NMR Spectroscopic Data (Predicted/Experimental)

Compound	H-3 (ppm)	H-5 (ppm)	H-6 (ppm)	-CH ₃ (ppm)	-NH ₂ (ppm)
2-Bromo-5-methylpyridin-4-amine	6.40 (s)	-	7.76 (s)	2.17 (s)	5.8 (br s)
2-Bromo-3-methylpyridin-4-amine (Predicted)	-	~6.6 (d, J≈5 Hz)	~7.8 (d, J≈5 Hz)	~2.2 (s)	~5.9 (br s)
3-Bromo-5-methylpyridin-4-amine (Predicted)	~7.9 (s)	-	~7.9 (s)	~2.1 (s)	~6.0 (br s)

Note: 's' denotes a singlet, 'd' a doublet, and 'br s' a broad singlet. J represents the coupling constant in Hertz.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compound	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)	-CH ₃ (ppm)
2-Bromo-5-methylpyridin-4-amine	~150	~108	~155	~120	~148	~17
2-Bromo-3-methylpyridin-4-amine	~149	~122	~154	~121	~147	~15
3-Bromo-5-methylpyridin-4-amine	~145	~125	~153	~123	~146	~18

Table 3: Key IR Vibrational Frequencies (cm⁻¹)

Functional Group	2-Bromo-5-methylpyridin-4-amine[1]	2-Bromo-3-methylpyridin-4-amine (Predicted)	3-Bromo-5-methylpyridin-4-amine (Predicted)
N-H Stretch	3444, 3335	~3450, ~3340	~3460, ~3350
C-H (Aromatic) Stretch	~3100-3000	~3100-3000	~3100-3000
C-H (Aliphatic) Stretch	~2950-2850	~2950-2850	~2950-2850
C=N, C=C Stretch (Pyridine Ring)	~1600-1450	~1600-1450	~1600-1450
C-N Stretch	~1300-1200	~1300-1200	~1300-1200
C-Br Stretch	~700-600	~700-600	~700-600

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (M ⁺) [m/z]	Key Fragments [m/z] (Predicted)
2-Bromo-5-methylpyridin-4-amine	186/188 (approx. 1:1 ratio)	171/173 ([M-CH ₃] ⁺), 107 ([M-Br] ⁺)
2-Bromo-3-methylpyridin-4-amine	186/188 (approx. 1:1 ratio)	171/173 ([M-CH ₃] ⁺), 107 ([M-Br] ⁺)
3-Bromo-5-methylpyridin-4-amine	186/188 (approx. 1:1 ratio)	171/173 ([M-CH ₃] ⁺), 107 ([M-Br] ⁺)

Experimental Protocols

A general overview of the methodologies used to acquire the spectroscopic data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly deuteriochloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ^1H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ^{13}C NMR, the proton-decoupled mode is usually employed to simplify the spectrum to a series of singlets, with chemical shifts also reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

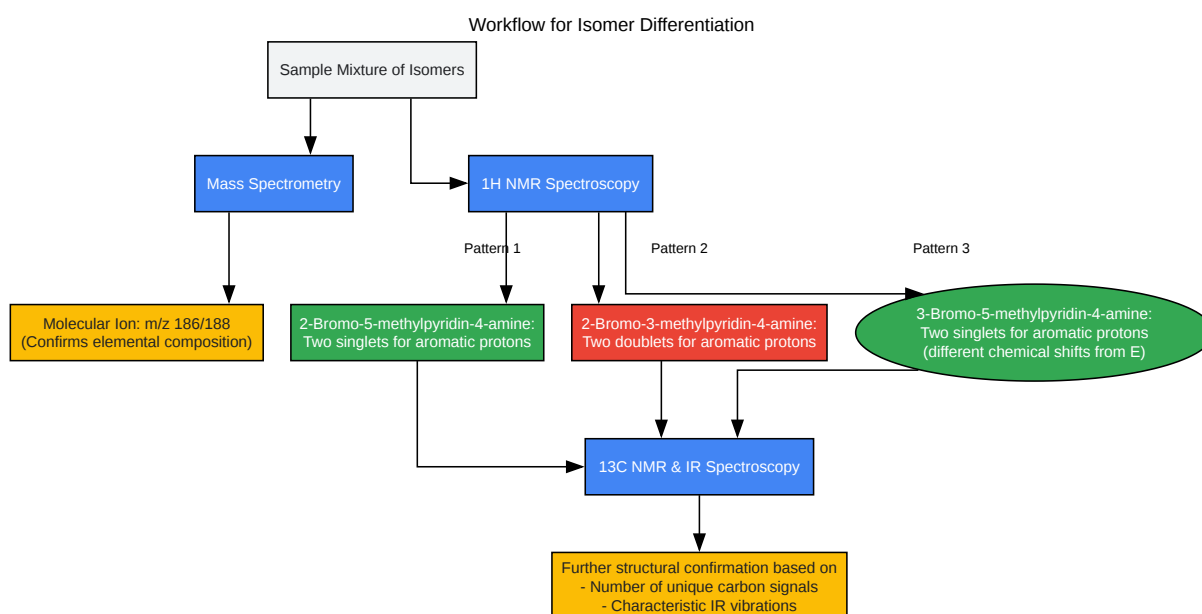
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000 to 400 cm^{-1} , with the positions of absorption bands reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common method for generating ions. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M^+ and $\text{M}+2$ peaks with approximately equal intensity).

Visualizing the Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of the three isomers.



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Caption: A flowchart illustrating the use of mass spectrometry and NMR spectroscopy to identify and differentiate the isomers of Bromo-methyl-pyridin-4-amine.

This guide provides a foundational framework for the spectroscopic comparison of these important isomers. For unambiguous identification, it is always recommended to compare the spectra of an unknown sample with those of certified reference standards.

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References

- 1. researchgate.net [researchgate.net]
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